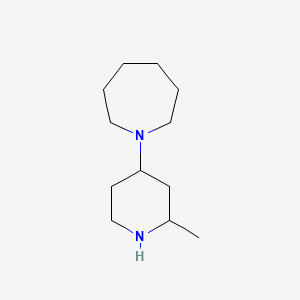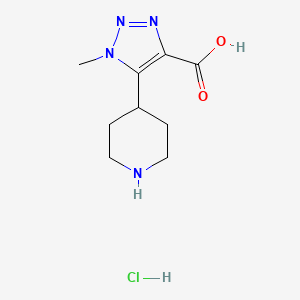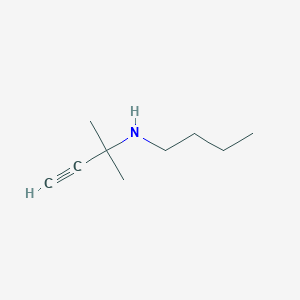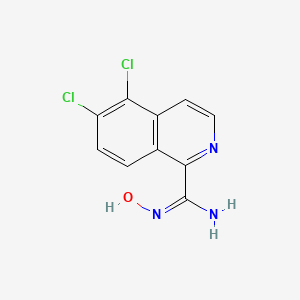![molecular formula C12H21NO2 B13198065 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes a nitrogen atom within the spiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization to introduce the carboxylic acid group. One common approach is to start with a suitable precursor that already contains the spirocyclic framework and then perform a series of reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or catalysts.
作用機序
The mechanism of action of 7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the spiro ring system can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Azaspiro[4.5]decane: This compound shares the spirocyclic framework but lacks the dimethyl and carboxylic acid groups.
8-Azaspiro[4.5]decane-7-carboxylic acid: Similar in structure but with different positioning of functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms within the spiro ring system, offering different chemical properties.
Uniqueness
7,9-Dimethyl-2-azaspiro[45]decane-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
7,9-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-3-9(2)5-12(4-8)7-13-6-10(12)11(14)15/h8-10,13H,3-7H2,1-2H3,(H,14,15) |
InChIキー |
PYZHAMRFBXJPNP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC2(C1)CNCC2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
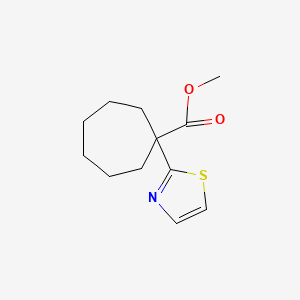
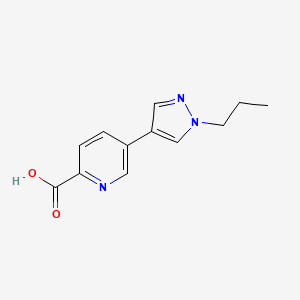
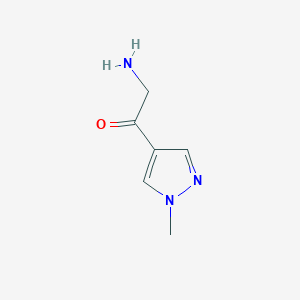

![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
